molecular formula C18H20N2O6S B2458518 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1206989-41-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2458518
CAS No.: 1206989-41-4
M. Wt: 392.43
InChI Key: SYAQKTLMUCNYBH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the cyclopropylsulfamoyl group: This step involves the reaction of a suitable amine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Construction of the dimethylfuran carboxamide: This can be synthesized by the acylation of a dimethylfuran derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The cyclopropylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • N-benzo[1,3]dioxol-5-ylmethyl-guanidine
  • N-benzo[1,3]dioxol-5-ylmethyl-2-naphthalen-1-yl-acetamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-10-16(17(11(2)26-10)27(22,23)20-13-4-5-13)18(21)19-8-12-3-6-14-15(7-12)25-9-24-14/h3,6-7,13,20H,4-5,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAQKTLMUCNYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NC2CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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